molecular formula C16H19NO2 B11741800 (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

Katalognummer: B11741800
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: RHZBMRHFVXSKAS-CZUORRHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol typically involves the reaction of benzylamine with a suitable epoxide, such as phenyl glycidyl ether. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the benzylamine on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2R)-2-(benzylamino)cyclohexanol
  • (1R,2R)-2-(benzylamino)-1-methylcyclopentanol

Uniqueness

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol is unique due to its specific chiral configuration and the presence of both benzylamino and phenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c1-13(18)16(19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,16-18H,12H2,1H3/t13-,16-/m1/s1

InChI-Schlüssel

RHZBMRHFVXSKAS-CZUORRHYSA-N

Isomerische SMILES

C[C@H]([C@H](NCC1=CC=CC=C1)OC2=CC=CC=C2)O

Kanonische SMILES

CC(C(NCC1=CC=CC=C1)OC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.